D-Tagatose

Rare sugar sweeteners Caloric reduction Food formulation

D-Tagatose is a rare ketohexose sweetener offering 1.5 kcal/g and 92% sucrose sweetness, with a sweetness growth rate identical to sucrose (slope 1.41 vs. 1.40). Unlike allulose or erythritol, it actively participates in Maillard browning, essential for baked goods. - Caloric value: 1.5 kcal/g | Sweetness: 92% of sucrose - Reduces postprandial insulin iAUC by 25% (RoM = 0.75; 95% CI: 0.62-0.91) - 19% of dose reaches colon as fermentable prebiotic substrate - GRN 78, 352, 977 | EU Novel Food approved

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 41847-61-4
Cat. No. B3328093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Tagatose
CAS41847-61-4
SynonymsD-tagatose
tagatose
tagatose, (alpha-D)-isomer
tagatose, (beta-D)-isomer
tagatose, (D)-isomer
tagatose, (DL)-isome
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1
InChIKeyLKDRXBCSQODPBY-OEXCPVAWSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Tagatose: Low-Calorie Rare Sugar Sweetener & Metabolic Profile


D-Tagatose is a naturally occurring ketohexose monosaccharide and a C-4 epimer of D-fructose, classified as a rare sugar due to its low abundance in nature [1]. It is a white crystalline powder that delivers approximately 92% of the sweetness of sucrose on a weight basis, while contributing only 1.5 kcal/g of metabolizable energy—approximately 38% of the caloric density of sucrose [2]. D-Tagatose is produced commercially via enzymatic isomerization of D-galactose using L-arabinose isomerase, and it holds GRAS (Generally Recognized As Safe) status from the U.S. FDA for use as a bulk sweetener, humectant, texturizer, and stabilizer in foods and beverages [3][4].

Workflow Bulk sweetener with near-constant sucrose-like sweetness across concentrations
Selection Maillard browning compatibility for baked and roasted applications
Use Context Low-calorie (1.5 kcal/g) sugar replacement with partial colonic fermentation

Why D-Tagatose Cannot Be Replaced by Generic Sweeteners


D-Tagatose cannot be substituted interchangeably with D-allulose (psicose), D-fructose, sucrose, or common sugar alcohols without altering key performance attributes. Despite sharing a fructose-derived core structure, D-tagatose differs from D-allulose at the C-4 versus C-3 epimeric position, which profoundly affects enzymatic recognition, metabolic fate, and functional properties in food matrices [1]. D-Tagatose provides significantly higher sweetness intensity (92% of sucrose) than D-allulose (70%) and most polyols, enabling lower use levels to achieve target sweetness profiles [2]. Its caloric density (1.5 kcal/g) positions it as a mid-calorie option between D-allulose (0.2–0.4 kcal/g) and sucrose (4 kcal/g), which carries distinct regulatory labeling implications—notably, the FDA denied a citizen petition to exempt D-tagatose from added sugar declaration, unlike D-allulose, due to its non-negligible caloric contribution [3][4]. Furthermore, D-tagatose exhibits a glycemic index of approximately 3, substantially lower than fructose (GI ~24) and sucrose (GI ~68), and clinical evidence demonstrates its capacity to reduce HbA1c and fasting insulin in type 2 diabetes populations—effects not consistently observed with D-allulose [5][6]. The following quantitative evidence guide delineates these critical differentiators.

Sweetness profile Allulose, erythritol, and high-intensity sweeteners show concentration-dependent relative sweetness; D-Tagatose maintains constant ~0.90× sucrose regardless of level, so direct replacement calculations may not transfer.
Browning behavior Non-reducing bulk sweeteners (erythritol) cannot participate in Maillard reactions, which may shift crust color and flavor development in baked products.
Metabolic effect Allulose primarily affects postprandial glucose iAUC, while D-Tagatose shows a distinct insulin iAUC reduction (reported 25% vs. control); metabolic endpoints may not align.

D-Tagatose: Head-to-Head Comparative Evidence


Constant Relative Sweetness Across Concentrations

D-Tagatose provides 92% of the sweetness of sucrose on a weight basis, whereas D-allulose provides only 70% [1]. D-Tagatose delivers approximately 1.5 kcal/g of metabolizable energy, substantially higher than D-allulose's 0.2–0.4 kcal/g but still only 38% of sucrose's 4 kcal/g [2]. This differential caloric profile is the primary basis for FDA's divergent regulatory treatment: D-tagatose remains classified as an 'Added Sugar' on nutrition facts panels, while D-allulose is exempt due to its negligible caloric contribution [3].

Sweetness growth rate
Direct head-to-head
D-Tagatose slope 1.41 vs. sucrose 1.40; erythritol 0.50–0.78× variable; sucralose 220–1900× variable
Constant relative sweetness enables predictable 1:1 sucrose replacement without concentration adjustment curves
3–20% w/v sucrose equiv.; 34 trained panelists; labeled magnitude scale
Rare sugar sweeteners Caloric reduction Food formulation

Postprandial Glycemic Control in Hyperglycemic Subjects

A 2026 systematic review and meta-analysis of controlled human intervention trials (20 trials, 1,033 participants) reported that D-tagatose intake significantly reduced HbA1c (mean difference -0.25%; 95% CI -0.44 to -0.06) and fasting insulin (MD -80.40; 95% CI -136.96 to -23.84), while D-allulose showed no significant effects on these parameters [1]. Both rare sugars significantly attenuated postprandial glucose excursions (D-tagatose SMD -1.03; 95% CI -1.36 to -0.71 vs. D-allulose SMD -0.66; 95% CI -0.92 to -0.39), but only D-tagatose demonstrated improvements in chronic glycemic markers [2].

Postprandial glucose
Direct head-to-head
5 g D-Tagatose vs. sucralose-erythritol placebo: reduced glucose at 120 min (p=0.019) and glucose AUC (p=0.017) in hyperglycemic subjects
Reported glycemic response reduction in hyperglycemic individuals; not observed in normoglycemic subjects
Double-blind crossover, n=33 hyperglycemic; blood sampling 0–120 min
Glycemic control Type 2 diabetes HbA1c

Postprandial Insulin Response Attenuation: Meta-Analysis

In a controlled human study, pre-treatment with D-tagatose significantly attenuated the rise in plasma glucose following a 75 g oral glucose tolerance test (OGTT) in patients with type 2 diabetes. The glucose area under the curve (AUC) was reduced in a dose-dependent manner: p < 0.05 for 10 g D-tagatose, p < 0.001 for 20 g, and p = 0.0001 for 30 g [1]. D-Tagatose alone induced no significant changes in plasma glucose or insulin levels in either healthy subjects or patients with diabetes, confirming its low glycemic impact when consumed independently [2]. This glucose-blunting effect occurs without significantly affecting insulin levels (p = 0.66 for insulin AUC in diabetic patients), distinguishing D-tagatose from carbohydrate blockers that alter insulin secretion [3].

Insulin iAUC meta-analysis
Cross-study comparable
D-Tagatose: 25% reduction in insulin iAUC (RoM=0.75, 95% CI 0.62–0.91, P
Distinct insulin-modulating endpoint; primary metabolic impact differs from allulose glucose-lowering profile
40 RCT comparisons, ≤30 g/meal; inverse variance pooling
Dose-response glucose
Direct head-to-head
10 g (p
Dose-dependent attenuation of postprandial glucose rise in type 2 diabetes; no glycemic response when given alone
Type 2 diabetes patients, 75 g OGTT, n=8 for dose-response
Small-bowel absorption
Class-level inference
81% apparent absorption (median 19% excreted in ileostomy effluent) of 15 g/d dose
Incomplete absorption accounts for reduced caloric value and colonic fermentation substrate
Human ileostomy subjects, n=6; controlled diet; wet matter excretion +41%
Fasting metabolic markers
Direct head-to-head
30 g/d D-Tagatose vs. sucrose for 2 weeks: significantly lower fasting insulin and triglycerides (p-values reported as significant)
Replacement of sucrose with D-Tagatose may support lower fasting insulin and triglyceride endpoints in normal-weight humans
Double-blind crossover, n=8, respiration chamber
Postprandial glucose Insulin response Dose-response

Dose-Dependent Glucose Blunting in Type 2 Diabetes

A randomized, placebo-controlled, double-blind, cross-over human study (n = 30) demonstrated that daily consumption of 7.5 g or 12.5 g D-tagatose for 2 weeks significantly increased butyrate production and faecal lactobacilli counts compared to sucrose (negative reference) [1]. In vitro test-tube incubations of fresh faeces and a simulated large intestine model confirmed that D-tagatose fermentation consistently enhanced butyrate production across all treatments [2]. D-Tagatose is only partially absorbed (approximately 15–20%) in the small intestine, with the remaining 80–85% reaching the colon for microbial fermentation—a substantially higher colonic delivery fraction than D-allulose, which is primarily excreted unmetabolized in urine [3]. Supplementation with D-tagatose increased bacterial density and SCFA production, specifically butyrate in healthy adults and propionate in adults with type 2 diabetes [4].

Dose-response glucose
Direct head-to-head
10 g (p
Dose-dependent attenuation of postprandial glucose rise in type 2 diabetes; no glycemic response when given alone
Type 2 diabetes patients, 75 g OGTT, n=8 for dose-response
Small-bowel absorption
Class-level inference
81% apparent absorption (median 19% excreted in ileostomy effluent) of 15 g/d dose
Incomplete absorption accounts for reduced caloric value and colonic fermentation substrate
Human ileostomy subjects, n=6; controlled diet; wet matter excretion +41%
Fasting metabolic markers
Direct head-to-head
30 g/d D-Tagatose vs. sucrose for 2 weeks: significantly lower fasting insulin and triglycerides (p-values reported as significant)
Replacement of sucrose with D-Tagatose may support lower fasting insulin and triglyceride endpoints in normal-weight humans
Double-blind crossover, n=8, respiration chamber
Prebiotic Short-chain fatty acids Gut microbiota

Small-Intestinal Absorption Kinetics

In a comparative study examining the Maillard browning reaction of 0.1 M sugar solutions with 0.1 M glycine heated at 70–100°C for 5 hours, the rate of browning (measured by absorbance at 420 nm) followed the order: D-tagatose > D-psicose (D-allulose) ≈ D-fructose > D-glucose > sucrose [1]. A separate study using 0.2 M sugar solutions with 0.2 M glycine confirmed that D-tagatose consistently produced the highest browning intensity among the tested sugars, including glucose, fructose, xylose, and sucrose [2]. This superior browning reactivity is attributed to D-tagatose's ketohexose structure and its specific stereochemistry at the C-4 position, which facilitates more rapid Schiff base formation and subsequent Amadori rearrangement [3].

Small-bowel absorption
Class-level inference
81% apparent absorption (median 19% excreted in ileostomy effluent) of 15 g/d dose
Incomplete absorption accounts for reduced caloric value and colonic fermentation substrate
Human ileostomy subjects, n=6; controlled diet; wet matter excretion +41%
Maillard reaction Browning Food chemistry

Fasting Metabolic Profile Improvement vs. Sucrose

A systematic review of randomized clinical trials (RCTs) assessing D-tagatose's effect on cariogenic risk (3 eligible studies from 1,139 records) consistently demonstrated significant reductions in colony-forming units (CFUs) of cariogenic bacteria and improvements in salivary pH levels in groups treated with D-tagatose compared to controls using other non-caloric sweeteners or placebos (p < 0.01) [1]. A randomized controlled trial in dentistry students (n = 60) comparing D-tagatose, stevia, and sucrose found that salivary pH at 48 hours post-administration was significantly higher for D-tagatose than sucrose (MD 0.68; 95% CI 0.19 to 1.17), while total CFU/mL at 30 minutes was significantly lower (MD -204.6; 95% CI -237.85 to -171.35) [2]. Notably, unlike xylitol, D-tagatose maintains its acid-neutralizing capacity even when combined with sucrose, providing a distinct advantage in reducing caries risk in mixed-sweetener formulations [3]. A mouse model study demonstrated that tagatose intervention significantly reduced dental caries severity in a dose-dependent manner, inhibiting cariogenic bacteria with lower concentrations showing better efficacy than xylitol [4].

Fasting metabolic markers
Direct head-to-head
30 g/d D-Tagatose vs. sucrose for 2 weeks: significantly lower fasting insulin and triglycerides (p-values reported as significant)
Replacement of sucrose with D-Tagatose may support lower fasting insulin and triglyceride endpoints in normal-weight humans
Double-blind crossover, n=8, respiration chamber
Dental caries Oral health Cariogenic risk

D-Tagatose: High-Value Application Scenarios


Diabetic-Friendly Baked Goods with Maillard Browning

D-Tagatose is the preferred rare sugar sweetener for products positioned for glycemic control, based on meta-analytic evidence showing significant HbA1c reduction (MD -0.25%) and fasting insulin improvement in type 2 diabetes populations—outcomes not achieved with D-allulose [1]. The dose-dependent postprandial glucose-blunting effect (p < 0.001 at 20 g; p = 0.0001 at 30 g pre-treatment) enables formulation of functional beverages, meal replacement products, and diabetic-friendly snacks that actively attenuate glycemic excursions when co-consumed with carbohydrates [2]. Formulators should note D-tagatose's GI of approximately 3 versus sucrose GI 68 and fructose GI 24, positioning it as a superior bulk sweetener for low-glycemic applications [3].

Functional Beverages for Postprandial Insulin Management

D-Tagatose demonstrates the highest Maillard browning reactivity among tested sugars (D-tagatose > D-psicose ≈ D-fructose > D-glucose > sucrose), making it the optimal choice for baked goods, cookies, breads, and confections where desirable crust color and flavor development are critical [4]. This superior browning performance enables reduced baking times or lower processing temperatures while achieving equivalent color development compared to formulations using D-allulose or sucrose [5]. The compound's thermal stability and rapid caramelization at lower temperatures also support applications in dairy products, cereals, and fruit preserves requiring enhanced flavor profiles [6].

Prebiotic and Gut-Health Supplements via Colonic Fermentation

D-Tagatose is validated for oral care applications based on RCT evidence showing significant reduction in cariogenic bacterial CFUs (MD -204.6 CFU/mL vs. sucrose at 30 minutes) and superior maintenance of salivary pH at 48 hours (MD 0.68 vs. sucrose; p < 0.001) [7]. The compound's unique ability to maintain acid-neutralizing capacity even in the presence of sucrose distinguishes it from xylitol in mixed-sweetener applications [8]. FDA permits a health claim that D-tagatose may reduce the risk of dental caries under 21 CFR 101.80, supporting product labeling and consumer communication strategies [9]. Procurement for chewing gums, breath mints, lozenges, and tooth-friendly confectionery should prioritize D-tagatose based on this evidence profile.

Reduced-Calorie Confectionery with Sugar-Like Taste

D-Tagatose delivers prebiotic functionality based on human clinical evidence demonstrating increased butyrate production and faecal lactobacilli counts following daily consumption of 7.5–12.5 g for 2 weeks [10]. With 80–85% of ingested D-tagatose reaching the colon for microbial fermentation—substantially higher than D-allulose which is primarily excreted unmetabolized—D-tagatose provides meaningful colonic substrate for SCFA generation [11]. This prebiotic profile supports applications in functional yogurts, fermented dairy products, dietary supplements, and gut health beverages where both sweetness and microbiome support are desired product attributes. Formulators should consider the mild GI tolerance profile and gradual colonic adaptation when determining use levels [12].

Application
Selection Property
Validation Focus
Baked goods with Maillard browning
Constant sweetness growth rate, Maillard reactivity
Browning performance and postprandial glycemic response endpoints
Functional beverages for insulin response research
Insulin iAUC modulation context
Insulin response endpoints (meta-analytic evidence)
Prebiotic and gut-health formulations
Partial colonic fermentation (~19% of ingested dose)
Colonic substrate fermentation and butyrate production endpoints
Reduced-calorie confectionery with sugar-like taste
Clean sweetness, no bitter/astringent side tastes, temporal profile similar to sucrose
Sensory acceptance and temporal sweetness profiling

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56 linked technical documents
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